hydroxyquinoléones

Hydroxyquinolones are a class of organic compounds characterized by the presence of a hydroxyl group attached to a quinoline ring system. These molecules possess potent antimicrobial properties, making them valuable in pharmaceutical applications for treating various bacterial infections. Hydroxyquinolones exert their effects through multiple mechanisms, including inhibition of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial replication. They also interfere with the synthesis of bacterial cell walls and inhibit protein synthesis by binding to ribosomes. Due to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, hydroxyquinolones are often used in combination with other antibiotics to enhance efficacy. Additionally, these compounds exhibit low toxicity towards mammalian cells, making them suitable for clinical use. However, they can cause side effects such as nausea, vomiting, and gastrointestinal upset. Research continues into optimizing the structure of hydroxyquinolones to improve their pharmacological properties and reduce potential adverse reactions.

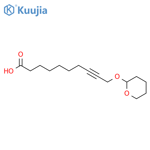

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

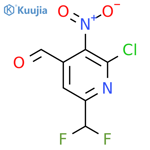

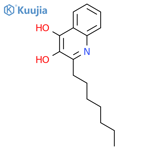

|

4,6-Dihydroxyquinoline | 3517-61-1 | C9H7NO2 |

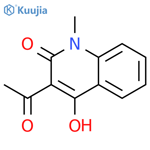

|

2(1H)-Quinolinone, 3-acetyl-4-hydroxy-1-methyl- | 54289-76-8 | C12H11NO3 |

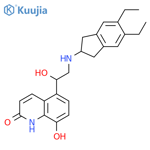

|

5-[2-(5,6-diethylindan-2-ylamino)-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one | 312753-33-6 | C24H28N2O3 |

|

2-Heptyl-3,4-quinolinediol | 521313-35-9 | C16H21NO2 |

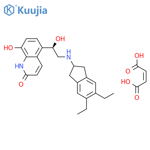

|

Indacaterol maleate | 753498-25-8 | C24H28N2O3 |

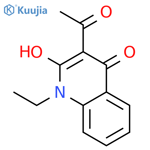

|

3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone | 66134-57-4 | C13H13NO3 |

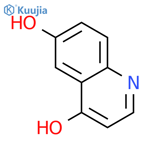

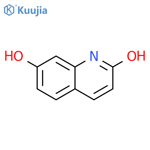

|

7-hydroxy-1,2-dihydroquinolin-2-one | 70500-72-0 | C9H7NO2 |

|

4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one | 74798-86-0 | C11H11NO3 |

|

2(1H)-Quinolinone,1-hydroxy-7-methyl- | 112590-57-5 | C10H9NO2 |

|

4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-one | 109549-03-3 | C12H13NO4 |

Littérature connexe

-

1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

Fournisseurs recommandés

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés

-

-

-

Nonanoic acid, propylester Cas No: 6513-03-7

Nonanoic acid, propylester Cas No: 6513-03-7 -

-